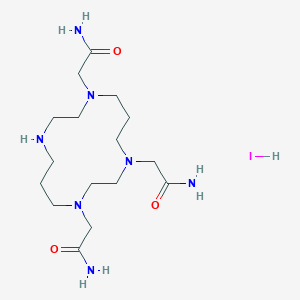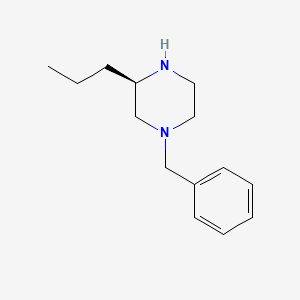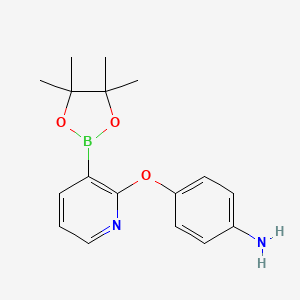
(2alpha,5alpha)-2-Bromo-5-methylcholestan-3-one
Descripción general
Descripción
(2alpha,5alpha)-2-Bromo-5-methylcholestan-3-one is a steroid molecule that has gained significant attention from the scientific community due to its potential use in various research applications. This compound is a derivative of cholestane, which is a steroidal hydrocarbon that serves as a precursor for the biosynthesis of many important steroid hormones.
Mecanismo De Acción
(2alpha,5alpha)-2-Bromo-5-methylcholestan-3-one binds to the androgen receptor with high affinity and specificity. Upon binding, the compound induces a conformational change in the receptor, which allows it to interact with coactivator proteins and initiate transcription of androgen-responsive genes. This mechanism of action is similar to that of other androgen receptor agonists, such as testosterone and dihydrotestosterone.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2alpha,5alpha)-2-Bromo-5-methylcholestan-3-one are similar to those of other androgen receptor agonists. This compound has been shown to stimulate the growth and differentiation of prostate cancer cells, which express high levels of the androgen receptor. Additionally, (2alpha,5alpha)-2-Bromo-5-methylcholestan-3-one has been shown to increase muscle mass and strength in animal models, suggesting that it may have potential as a performance-enhancing drug.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2alpha,5alpha)-2-Bromo-5-methylcholestan-3-one in lab experiments is its high selectivity and affinity for the androgen receptor. This allows for precise control over androgen receptor signaling, which is important for studying the mechanisms of androgen-dependent diseases, such as prostate cancer. However, one limitation of using this compound is its potential for off-target effects, as it may interact with other steroid receptors or enzymes involved in steroid biosynthesis.
Direcciones Futuras
There are several future directions for research on (2alpha,5alpha)-2-Bromo-5-methylcholestan-3-one. One direction is the development of more potent and selective androgen receptor agonists, which may have potential as therapeutics for androgen-dependent diseases. Another direction is the investigation of the effects of (2alpha,5alpha)-2-Bromo-5-methylcholestan-3-one on other steroid receptors, such as the estrogen receptor or the glucocorticoid receptor. Additionally, the use of (2alpha,5alpha)-2-Bromo-5-methylcholestan-3-one as a tool for studying the mechanisms of steroid biosynthesis and metabolism may provide insight into the regulation of steroid hormone levels in the body.
Aplicaciones Científicas De Investigación
(2alpha,5alpha)-2-Bromo-5-methylcholestan-3-one has been used in various scientific research applications, including studies on steroid hormone biosynthesis, receptor binding assays, and drug discovery. This compound has been shown to exhibit potent and selective binding to the androgen receptor, making it a valuable tool for studying the mechanisms of androgen receptor signaling. Additionally, (2alpha,5alpha)-2-Bromo-5-methylcholestan-3-one has been used as a starting material for the synthesis of other steroid derivatives, which have potential therapeutic applications.
Propiedades
IUPAC Name |
(2R,5S,8S,9S,10R,13R,14S,17R)-2-bromo-5,10,13-trimethyl-17-[(2R)-6-methylheptan-2-yl]-2,4,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H47BrO/c1-18(2)8-7-9-19(3)21-10-11-22-20-12-14-26(4)17-25(30)24(29)16-28(26,6)23(20)13-15-27(21,22)5/h18-24H,7-17H2,1-6H3/t19-,20+,21-,22+,23+,24-,26+,27-,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJESLMVYXPLTHU-MVJJLJOTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4(C3(CC(C(=O)C4)Br)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@]4([C@@]3(C[C@H](C(=O)C4)Br)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H47BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30725017 | |
| Record name | (2alpha,5alpha)-2-Bromo-5-methylcholestan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30725017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2alpha,5alpha)-2-Bromo-5-methylcholestan-3-one | |
CAS RN |
2102-31-0 | |
| Record name | (2alpha,5alpha)-2-Bromo-5-methylcholestan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30725017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethanone, 2-bromo-1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B1508537.png)
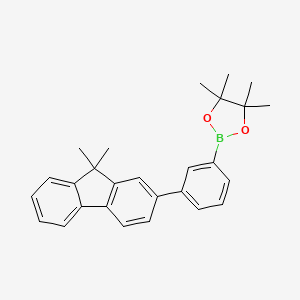
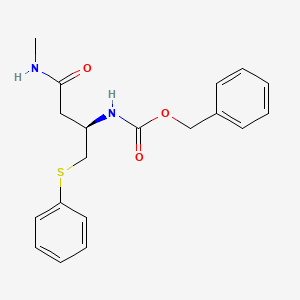
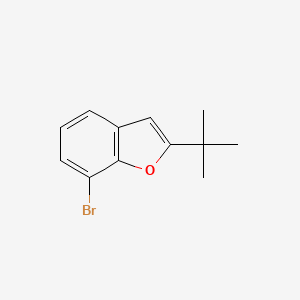


![4-Chloro-2-cyclopropyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1508567.png)
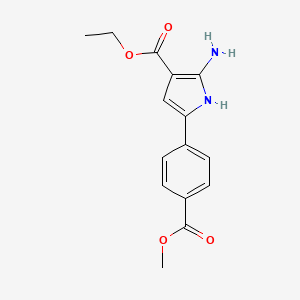
![2-[(4,4,5,5,6,6,7,7,7-Nonafluoro-1,1-dimethylheptyloxy)carbonyloxyimino]-2-phenylacetonitrile](/img/structure/B1508574.png)
